Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S)-4-[(2S)-2-[[2-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H63N13O13S/c1-3-20(2)32(38(65)47-17-30(57)49-27(18-54)36(63)50-24(33(42)60)6-4-12-45-40(43)44)52-35(62)25(14-21-8-10-22(55)11-9-21)48-29(56)16-46-37(64)28-7-5-13-53(28)39(66)26(15-31(58)59)51-34(61)23(41)19-67/h8-11,20,23-28,32,54-55,67H,3-7,12-19,41H2,1-2H3,(H2,42,60)(H,46,64)(H,47,65)(H,48,56)(H,49,57)(H,50,63)(H,51,61)(H,52,62)(H,58,59)(H4,43,44,45)/t20-,23-,24-,25-,26-,27-,28-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRPQJYLNDRHQD-JDIVNGTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H63N13O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10149318 | |
| Record name | Cystinyl-aspartyl-prolyl-glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginyl-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
966.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110590-61-9 | |
| Record name | Cystinyl-aspartyl-prolyl-glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginyl-NH2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110590619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cystinyl-aspartyl-prolyl-glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginyl-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Origin and Primary Sequence Analysis of H Cys Asp Pro Gly Tyr Ile Gly Ser Arg Nh2
Derivation from the Laminin (B1169045) B1 Chain
H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 is a synthetic peptide fragment corresponding to the amino acid sequence from residue 925 to 933 of the laminin B1 chain. apexbt.comnordicbiosite.comglpbio.comcpcscientific.comglpbio.com Laminins are a family of large, cross-shaped glycoproteins that are major components of the basement membranes in virtually all animal tissues. apexbt.comyoutube.comportlandpress.com These basement membranes are specialized extracellular matrices that provide structural support and regulate cellular behavior. nih.gov
Laminins are heterotrimers, composed of three different polypeptide chains: an alpha (α), a beta (β), and a gamma (γ) chain, which are linked by disulfide bonds. apexbt.comportlandpress.com The specific peptide H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 is derived from the β1 chain, also known as the laminin B1 chain. apexbt.comclinisciences.comnovoprolabs.com This particular sequence has been identified as a biologically active site involved in mediating cellular interactions with laminin, including cell attachment, chemotaxis, and binding to the laminin receptor. apexbt.com
Intact laminin molecules play a fundamental role in the architecture and function of the extracellular matrix (ECM). nih.govnih.gov As a key component of the basement membrane, laminin provides a scaffold for tissues, anchoring cells and organizing other ECM components like type IV collagen. youtube.com Beyond its structural role, laminin is critically involved in a wide array of biological processes by interacting with cell surface receptors, such as integrins and dystroglycan. portlandpress.comnih.govmdpi.com These interactions regulate cell adhesion, migration, differentiation, proliferation, and survival. apexbt.comnih.govecmjournal.org
Biologically active fragments can be generated from laminin chains, and these fragments can modulate various cellular functions. nih.gov The peptide H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 is one such fragment that retains significant biological activity. glpbio.commedchemexpress.com Research has shown this peptide can interfere with tumor cell attachment and invasion into the basement membrane and possesses anti-angiogenic properties. glpbio.commedchemexpress.com It functions as a chemoattractant for certain cells and can compete with full-length laminin for receptor binding, thereby inhibiting the chemotactic response of cells to the intact protein. apexbt.com The activity of such fragments highlights that specific, localized sequences within the larger laminin protein are responsible for mediating its diverse cellular effects. researchgate.net
Primary Sequence Composition and Amino Acid Residue Analysis of H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2
The nine amino acids that constitute this peptide sequence are Cysteine (Cys), Aspartic Acid (Asp), Proline (Pro), Glycine (Gly), Tyrosine (Tyr), Isoleucine (Ile), Glycine (Gly), Serine (Ser), and Arginine (Arg). These residues encompass a range of chemical properties, including acidic, basic, polar, and nonpolar side chains, which contribute to the peptide's specific interactions with its molecular targets.
Table 1: Amino Acid Residue Analysis of H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2
| Amino Acid | 3-Letter Code | 1-Letter Code | Molecular Formula | Molecular Weight ( g/mol ) | Side Chain Property |
| Cysteine | Cys | C | C3H7NO2S | 121.16 | Polar, uncharged |
| Aspartic Acid | Asp | D | C4H7NO4 | 133.11 | Acidic, negatively charged |
| Proline | Pro | P | C5H9NO2 | 115.13 | Nonpolar |
| Glycine | Gly | G | C2H5NO2 | 75.07 | Nonpolar, smallest |
| Tyrosine | Tyr | Y | C9H11NO3 | 181.19 | Polar, uncharged, aromatic |
| Isoleucine | Ile | I | C6H13NO2 | 131.18 | Nonpolar, hydrophobic |
| Glycine | Gly | G | C2H5NO2 | 75.07 | Nonpolar, smallest |
| Serine | Ser | S | C3H7NO3 | 105.09 | Polar, uncharged |
| Arginine | Arg | R | C6H14N4O2 | 174.20 | Basic, positively charged |
Synthetic Methodologies and Advanced Analytical Characterization of H Cys Asp Pro Gly Tyr Ile Gly Ser Arg Nh2
Advanced Solid-Phase Peptide Synthesis (SPPS) Strategies for H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing synthetic peptides like H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2. bachem.com This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. bachem.comlcms.cz The process simplifies purification by allowing excess reagents and by-products to be washed away while the desired peptide remains attached to the solid phase. bachem.com For this specific peptide, the synthesis would typically commence from the C-terminal Arginine, which is attached to a suitable resin (e.g., Rink Amide resin to yield the C-terminal amide), and proceed towards the N-terminal Cysteine. nih.gov The most common strategies utilize either Boc/benzyl or Fmoc/tert-butyl protecting group schemes to temporarily block the N-terminus of the amino acids being added. wikipedia.org
Optimized Coupling and Deprotection Protocols for Sulfur-Containing Peptides
The presence of a Cysteine residue introduces specific challenges due to its reactive sulfhydryl (-SH) group, which can oxidize to form unwanted disulfide bonds. thermofisher.com Therefore, careful selection of a sulfhydryl-protecting group is critical for a successful synthesis.
Trityl (Trt): This group is labile to trifluoroacetic acid (TFA) and is conveniently removed during the final cleavage step, which also cleaves the peptide from the resin support. However, the high stability of the resulting trityl cation and the nucleophilic nature of the thiol group can make this deprotection reversible. To ensure complete removal, cleavage cocktails must be optimized with appropriate scavengers, such as triisopropylsilane (TIS).
Other Groups: Other protecting groups like Acetamidomethyl (Acm), t-Butylthio (t-Buthio), and 9-fluorenylmethyl (Fm) offer orthogonal protection, meaning they can be removed under specific conditions without affecting other protecting groups or the resin linkage. ub.edu These are more commonly used when regioselective disulfide bond formation is required, which is not the primary goal for synthesizing the linear form of this peptide. wikipedia.org
Coupling and Deprotection: Efficient peptide bond formation (coupling) is essential to achieve high purity. americanpeptidesociety.org Strong coupling reagents such as HBTU or HATU are often used to maximize efficiency and minimize side reactions like racemization. americanpeptidesociety.org The deprotection of the temporary Nα-Fmoc group is typically achieved using a solution of piperidine in a solvent like dimethylformamide (DMF). nih.govnih.gov
| Parameter | Reagent/Condition | Purpose | Reference |
| Nα-Protection | Fmoc (9-fluorenylmethoxycarbonyl) | Temporary protection of the alpha-amino group. | wikipedia.org |
| Cys Side-Chain Protection | Trt (Trityl) | Prevents oxidation of the sulfhydryl group during synthesis. | peptide.com |
| Coupling Reagents | HBTU, HATU, DIC/OxymaPure | Activate the carboxyl group for efficient amide bond formation. | nih.govamericanpeptidesociety.orgacs.org |
| Nα-Deprotection | 20% Piperidine in DMF | Removes the Fmoc group to allow the next amino acid to be coupled. | nih.gov |
| Final Cleavage/Deprotection | Trifluoroacetic acid (TFA) with scavengers (e.g., TIS, water) | Cleaves the peptide from the resin and removes side-chain protecting groups. | thermofisher.com |
Challenges in the Production of Specific Peptide Sequences
The primary sequence of H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 contains several residues known to present synthetic difficulties. mblintl.com
Aggregation: Peptides with hydrophobic amino acids, such as Tyrosine (Tyr) and Isoleucine (Ile) in this sequence, have a tendency to aggregate on the resin during synthesis. mblintl.comnih.gov This aggregation can hinder subsequent coupling and deprotection steps, leading to incomplete reactions and lower yields. americanpeptidesociety.orgmblintl.com
Difficult Residues: Certain amino acids are inherently challenging. Proline (Pro) can lead to steric hindrance and slower reaction kinetics. mblintl.com Cysteine, as discussed, requires careful management of its side-chain protection to prevent side reactions. mblintl.com
Sequence Length: While this is a relatively short nonapeptide, longer peptides pose increasing challenges. biosynth.com Each additional coupling step increases the potential for errors, incomplete reactions, and the accumulation of impurities, making the final purification more difficult. biosynth.com
Solution-Phase Synthesis Approaches for H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2
While SPPS is dominant in research settings, classical solution-phase synthesis remains a viable method, particularly for large-scale industrial production. wikipedia.org In this approach, protected amino acids are coupled sequentially in a suitable organic solvent. After each step, the product must be isolated and purified before proceeding to the next coupling, a process that is generally more labor-intensive than SPPS. ekb.eg
The synthesis can be performed through stepwise elongation, starting from either the C- or N-terminus, or via fragment condensation, where smaller, pre-synthesized peptide fragments are joined together. wikipedia.orgnih.gov For a peptide like H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2, a fragment condensation strategy might involve synthesizing two or three smaller segments (e.g., H-Cys-Asp-Pro-Gly-OH and H-Tyr-Ile-Gly-Ser-Arg-NH2) and then coupling them. This can sometimes mitigate issues like aggregation seen in SPPS, but it introduces the risk of racemization at the C-terminal amino acid of the activating fragment. americanpeptidesociety.orgnih.gov
Chromatographic Techniques for Purification and Purity Assessment of Synthetic H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2
Following synthesis and cleavage from the resin, the crude peptide product is a mixture containing the desired full-length peptide along with impurities such as truncated or deletion sequences. lcms.czresearchgate.net High-Performance Liquid Chromatography (HPLC) is the indispensable and primary technique for both the purification and the final purity assessment of synthetic peptides. researchgate.netspringernature.comaltabioscience.com
High-Performance Liquid Chromatography (HPLC) Methodologies
Reversed-Phase HPLC (RP-HPLC) is the most common and effective method for peptide purification. lcms.czamericanpeptidesociety.org This technique separates molecules based on their hydrophobicity. americanpeptidesociety.org
Stationary Phase: The column is typically packed with a non-polar material, most commonly silica particles that have been chemically modified with C18 alkyl chains. altabioscience.com
Mobile Phase: A gradient of two solvents is used to elute the peptides from the column. A polar aqueous solvent (Solvent A), often water with a small amount of an ion-pairing agent, and a less polar organic solvent (Solvent B), typically acetonitrile, are used. researchgate.netaltabioscience.com
Ion-Pairing Agent: Trifluoroacetic acid (TFA) is a common additive to the mobile phase. lcms.cz It serves two main purposes: it acidifies the mobile phase to ensure that the carboxyl groups of Aspartic acid are protonated, and it acts as an ion-pairing agent with positively charged residues like Arginine, improving peak shape and resolution. lcms.cz
Detection: Peptides are typically detected by monitoring the UV absorbance of the column eluent. A wavelength of 215 nm is often used as it is optimal for detecting the peptide bond, ensuring that all peptide species are observed. altabioscience.com
The crude peptide is dissolved in a suitable solvent, filtered, and injected into the HPLC system. researchgate.net As the percentage of the organic solvent (acetonitrile) in the mobile phase increases, the more hydrophobic peptides, which have a stronger affinity for the C18 stationary phase, are eluted from the column. Fractions are collected, and those containing the pure product are pooled and lyophilized to yield the final peptide powder. researchgate.net
| Parameter | Typical Specification | Purpose | Reference |
| Technique | Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | americanpeptidesociety.org |
| Column (Stationary Phase) | C18 (Octadecylsilane) | Non-polar matrix for peptide interaction. | altabioscience.com |
| Mobile Phase A | 0.1% TFA in Water | Aqueous solvent. | altabioscience.com |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Organic solvent for elution. | altabioscience.com |
| Elution Method | Gradient Elution (e.g., 5% to 95% B) | Gradually increases hydrophobicity of mobile phase to elute bound peptides. | lcms.cz |
| Detection Wavelength | 215 nm | Detection of the peptide bond. | altabioscience.com |
Spectroscopic and Spectrometric Characterization of H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2
After purification, the identity and purity of the synthetic peptide must be confirmed. Mass spectrometry is the primary tool for verifying that the correct peptide has been synthesized.
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) are used to determine the molecular weight of the peptide with high accuracy. altabioscience.comrsc.org The experimentally measured mass is compared to the theoretical calculated mass of the target peptide. For H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2, the expected monoisotopic mass would be consistent with its molecular formula, C40H63N13O13S. biosynth.comnovoprolabs.com
Amino Acid Analysis (AAA): This technique provides further quality assurance by quantifying the amino acid composition of the final product. altabioscience.com The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified. This method confirms that the correct amino acids are present in the expected ratios and can also be used to determine the net peptide content of the lyophilized powder, which typically contains water and counter-ions like TFA. altabioscience.com
| Property | Value | Reference |
| Chemical Formula | C40H63N13O13S | biosynth.comnovoprolabs.com |
| Molecular Weight (Average) | 966.09 g/mol | biosynth.comnovoprolabs.com |
| Sequence | H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 | novoprolabs.com |
Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the three-dimensional structure and dynamics of peptides in solution. For H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2, two-dimensional solution ¹H NMR spectroscopy has been instrumental in providing detailed insights into its conformational preferences.
A comprehensive conformational study of this peptide, also referred to as CDPGYIGSR, was conducted to understand the structural basis of its biological activity. amazonaws.com The research involved detailed analysis in different solvent systems to mimic various biological environments. The study revealed that the peptide does not adopt a single, rigid conformation but rather exists as an ensemble of closely related structures in solution. amazonaws.com This conformational flexibility is a key characteristic of many biologically active peptides, allowing them to adapt and bind to their respective receptors.
The NMR data indicated that despite its bioactivity, there are no significant, well-defined structural differences between the active peptide and its inactive analogs in the unbound state. amazonaws.com This suggests that the specific amino acid sequence, rather than a pre-formed rigid structure, is crucial for its biological function, and the peptide likely adopts its bioactive conformation upon interaction with its target.
Key NMR parameters used in such analyses include:
Chemical Shifts: The precise resonance frequencies of atomic nuclei (primarily ¹H, ¹³C, and ¹⁵N) provide information about the local electronic environment of each atom in the peptide backbone and side chains.
Nuclear Overhauser Effects (NOEs): These through-space interactions between protons that are close in proximity (typically < 5 Å) are crucial for determining the peptide's three-dimensional fold.
Coupling Constants (J-couplings): These through-bond interactions provide information about dihedral angles, which define the conformation of the peptide backbone and side chains.
By integrating these NMR-derived constraints with molecular modeling, a detailed picture of the conformational landscape of H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 can be constructed, providing a foundation for understanding its structure-activity relationship.
Mass Spectrometry (MS) for Molecular Identity Confirmation
Mass spectrometry is an indispensable tool for the precise determination of a peptide's molecular weight and for confirming its amino acid sequence. For H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2, techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a mass analyzer are employed.
The primary application of MS in the analysis of this peptide is to verify its molecular identity by measuring its mass-to-charge ratio (m/z). The theoretical molecular weight of H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 can be calculated based on its amino acid composition.
| Amino Acid | Monoisotopic Mass (Da) |
| Cysteine (Cys) | 103.00919 |
| Aspartic Acid (Asp) | 115.02694 |
| Proline (Pro) | 97.05276 |
| Glycine (Gly) | 57.02146 |
| Tyrosine (Tyr) | 163.06333 |
| Isoleucine (Ile) | 113.08406 |
| Glycine (Gly) | 57.02146 |
| Serine (Ser) | 87.03203 |
| Arginine (Arg) | 156.10111 |
| Amide (-NH2) | 16.01872 |
| Total | 965.42106 |
Table 1. Theoretical Monoisotopic Mass of H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2.
Experimental MS analysis should yield a molecular ion peak corresponding to this theoretical mass, providing strong evidence for the correct synthesis and purity of the peptide.
Furthermore, tandem mass spectrometry (MS/MS) can be utilized for sequence verification. In an MS/MS experiment, the parent peptide ion is isolated and subjected to fragmentation, typically through collision-induced dissociation (CID). This process breaks the peptide bonds at predictable locations, generating a series of fragment ions (b- and y-ions). The mass differences between these fragment ions correspond to the masses of the individual amino acid residues, allowing for the de novo sequencing of the peptide and confirming the exact arrangement of its amino acids.
Influence of Counterions, Specifically Trifluoroacetic Acid (TFA) Salt, on Experimental Outcomes and Peptide Properties
Synthetic peptides are commonly purified using reversed-phase high-performance liquid chromatography (RP-HPLC), where trifluoroacetic acid (TFA) is a frequently used ion-pairing agent in the mobile phase. As a result, the final lyophilized peptide product is often a TFA salt. The presence of TFA as a counterion can have a significant impact on the peptide's properties and can influence experimental outcomes.
However, the presence of residual TFA can also be a confounding factor in biological assays. It has been reported that TFA can influence cell growth and other cellular processes, which could lead to misinterpretation of the peptide's intrinsic biological activity. Therefore, it is often crucial to either remove the TFA counterions through techniques like ion-exchange chromatography or to use a well-defined and consistent salt form of the peptide for all experiments.
The choice of counterion can also affect the peptide's stability and aggregation propensity. It is essential for researchers to be aware of the counterion present in their peptide sample and to report it in their experimental methods to ensure the reproducibility of their findings. When interpreting analytical data, such as NMR spectra, the presence of TFA can sometimes lead to shifts in the chemical shifts of protons near the basic sites of the peptide.
Molecular and Cellular Mechanisms of Action of H Cys Asp Pro Gly Tyr Ile Gly Ser Arg Nh2
Receptor Recognition and Binding Kinetics of H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2
The biological activity of H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 is initiated by its specific interaction with cell surface receptors, most notably the laminin (B1169045) receptor.
Specificity and Affinity for Laminin Receptors
The H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 peptide demonstrates a high degree of specificity and affinity for the 67-kDa laminin receptor (67LR), a non-integrin receptor that is often overexpressed on the surface of cancer cells and is correlated with increased metastatic potential. biocrick.comnih.gov The core recognition sequence within this peptide has been narrowed down to the pentapeptide Tyr-Ile-Gly-Ser-Arg (YIGSR). nih.gov
Research indicates that the C-terminal amide of H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 is crucial for its high-affinity binding. Structural studies, including two-dimensional NMR, have revealed that the peptide adopts a specific bent conformation around the Gly7 residue within the YIGSR motif. nih.gov This structural feature is believed to be essential for its effective binding to the laminin receptor and subsequent biological activity. nih.gov Analogs where this bend is disrupted show significantly reduced activity. nih.gov
The binding affinity is potent, with studies showing that the laminin B1 chain peptide (925-933) can displace radiolabeled laminin from its receptor on whole cells with an IC50 value in the low nanomolar range. biocrick.com This is comparable to the affinity of the native, full-length laminin protein for its receptor. biocrick.comnih.gov
| Ligand | Receptor/Assay System | Binding Affinity (IC50/Kd) | Reference |
| H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 | 67-kDa Laminin Receptor (whole cell assay) | 1-5 nM (IC50) | biocrick.com |
| Native Laminin-1 | 67-kDa Laminin Receptor (purified) | ~2 nM (Kd) | nih.gov |
This table presents the binding affinity of the peptide and its native counterpart to the laminin receptor, demonstrating their comparable high-affinity interaction.
Comparative Analysis of Binding to Other Cell Surface Receptors
The action of H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 appears to be highly selective for the laminin receptor pathway. Studies have shown that while the peptide effectively inhibits cell chemotaxis induced by full-length laminin, it does not affect migration stimulated by fibronectin, indicating a lack of interaction with fibronectin receptors such as integrins. caymanchem.com While other peptide sequences derived from different regions of the laminin molecule have been found to interact with other receptors like CD44, the primary and functionally relevant target for the H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 sequence is the 67-kDa laminin receptor. nih.gov
Modulation of Cellular Adhesion and Extracellular Matrix Interactions by H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2
By binding to the laminin receptor, the peptide effectively modulates the interaction of cells with the extracellular matrix (ECM), particularly the basement membrane.
Mechanisms of Interference with Tumor Cell Attachment to Basement Membranes
The primary mechanism by which H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 prevents tumor cell attachment is through competitive inhibition. apexbt.com The peptide mimics the cell-binding domain of native laminin and competes for the same binding sites on the 67-kDa laminin receptor expressed on tumor cells. apexbt.comnih.gov By occupying these receptors, the peptide blocks tumor cells from adhering to the laminin components of the basement membrane, a critical initial step in the process of invasion and metastasis. nih.gov This blockade has been demonstrated in various tumor cell lines, including HT-1080 fibrosarcoma and B16F10 melanoma cells. caymanchem.comapexbt.com
Impact on Cell Migration and Invasion Processes
Cell migration and invasion are dynamic processes that rely on the regulated adhesion and de-adhesion of cells to the ECM. The interaction between laminin and its receptor provides crucial signaling for cell motility. H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 has been shown to potently inhibit both tumor cell invasion through basement membrane matrices and the migration of endothelial cells. nih.govnih.gov By blocking the laminin receptor, the peptide disrupts the signaling cascade that promotes the cytoskeletal rearrangements and proteolytic enzyme activity necessary for cells to move through tissue barriers. nih.gov The inhibition of endothelial cell migration is a key component of the peptide's anti-angiogenic activity. nih.gov
Anti-Angiogenic Signaling Pathways Targeted by H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2
Effects on Endothelial Cell Proliferation and Tube Formation
The peptide H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 exerts a significant inhibitory effect on angiogenesis by primarily targeting the migration and organization of endothelial cells, rather than their proliferation.
Endothelial Cell Proliferation:
Research has shown that H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 does not directly inhibit the proliferation of vascular endothelial cells in vitro. nih.gov In a study by Sakamoto et al. (1991), this peptide did not affect the growth of endothelial cells in culture, indicating that its anti-angiogenic effects are not due to a cytotoxic or cytostatic activity on these cells. nih.gov
Endothelial Cell Tube Formation:
A key step in angiogenesis is the formation of capillary-like structures, or tubes, by endothelial cells. H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 has been demonstrated to potently suppress this process. In the chick chorioallantoic membrane (CAM) assay, a standard in vivo model for studying angiogenesis, the peptide markedly inhibited embryonic angiogenesis. nih.gov The inhibitory action is attributed to the disruption of endothelial cell migration, a critical component of tube formation. nih.gov While the full nine-amino-acid peptide's direct effect on tube formation has been established, studies on the core active sequence, YIGSR, have shown it can lead to the formation of incomplete tubes, further supporting the role of this peptide family in disrupting the normal process of angiogenesis.
Table 1: Effects of H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 on Endothelial Cell Functions
| Biological Process | Effect of H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 | Key Findings | Reference(s) |
| Endothelial Cell Proliferation | No significant inhibition | The peptide did not affect the in vitro growth of endothelial cells. | nih.gov |
| Endothelial Cell Migration | Potent inhibition | Suppressed migration of vascular endothelial cells induced by tumor-conditioned medium. | nih.gov |
| Tube Formation (Angiogenesis) | Potent suppression | Markedly inhibited embryonic angiogenesis in the chick chorioallantoic membrane (CAM) assay. | nih.gov |
Downstream Molecular Cascades and Gene Expression Modulation
The precise downstream molecular cascades and specific gene expression changes initiated by H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 are not yet fully elucidated in the scientific literature. However, based on studies of the parent molecule, laminin, and its other active peptide fragments, it is hypothesized that this peptide interacts with cell surface receptors to trigger intracellular signaling pathways that ultimately lead to its anti-angiogenic effects.
The shorter active sequence within this peptide, YIGSR, is known to bind to the 67-kDa laminin receptor. nih.gov It is plausible that H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 also interacts with this receptor, as well as potentially with integrins, which are key receptors for laminin. nih.gov Integrin binding to laminin is known to activate various downstream signaling pathways, including the focal adhesion kinase (FAK) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell migration and survival. nih.gov For instance, the anti-angiogenic effects of some cyclic RGD peptidomimetics, which also target integrins, have been linked to the reduction of Akt phosphorylation. medchemexpress.com However, direct evidence linking H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 to the modulation of these specific pathways is currently lacking.
Furthermore, there is no specific information available in the reviewed literature regarding the modulation of gene expression by H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2. It is conceivable that by inhibiting endothelial cell migration and organization, the peptide could indirectly influence the expression of genes involved in cell adhesion, cytoskeletal rearrangement, and the production of extracellular matrix components necessary for vessel formation. Future research is needed to identify the specific signaling pathways and target genes affected by this peptide in endothelial cells.
Enzymatic Interactions and Biostability of H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 within Biological Milieus
Detailed studies on the enzymatic interactions and biostability of H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 within biological environments are limited. The stability of peptides in biological fluids is a critical factor for their therapeutic potential, as they are susceptible to degradation by various proteases.
The parent protein, laminin, can be cleaved by several proteases, including plasmin and matrix metalloproteinases (MMPs), which can release biologically active fragments. mdpi.com The susceptibility of H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 to these and other serum or tissue proteases has not been specifically reported. The presence of a C-terminal amide group in this synthetic peptide is a common strategy to increase resistance to carboxypeptidases, which could enhance its half-life in vivo compared to its free acid counterpart. nih.gov
General studies on peptide stability indicate that modifications such as N-terminal acetylation, C-terminal amidation, and the incorporation of unnatural amino acids or cyclization can significantly improve resistance to enzymatic degradation. Without specific data on the degradation profile and half-life of H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2, its biostability remains an area requiring further investigation to fully understand its pharmacokinetic properties.
Structure Activity Relationship Sar and Rational Peptide Design for H Cys Asp Pro Gly Tyr Ile Gly Ser Arg Nh2
Elucidation of Pharmacophoric Elements within H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2
The identification of pharmacophoric elements—the essential spatial and electronic features required for biological activity—within H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 is the first step in rational drug design. While specific studies on the pharmacophore of this exact peptide are not extensively detailed in the provided search results, general principles of peptide-receptor interactions can be applied. The pharmacophore likely consists of a specific arrangement of hydrogen bond donors and acceptors, hydrophobic regions, and charged groups provided by the amino acid side chains.
Key potential pharmacophoric features include:
The Tyrosine (Tyr) residue: The aromatic ring of tyrosine can engage in π-π stacking or hydrophobic interactions with a receptor. The hydroxyl group can also act as a hydrogen bond donor or acceptor.
The Arginine (Arg) residue: The guanidinium group of arginine is positively charged at physiological pH and can form strong ionic interactions or hydrogen bonds with negatively charged residues on its target receptor.
The Aspartic Acid (Asp) residue: The carboxylic acid side chain of aspartic acid is negatively charged and can participate in ionic interactions or hydrogen bonding.
The Proline (Pro) residue: The cyclic structure of proline introduces a rigid kink in the peptide backbone, which can be crucial for adopting the correct conformation for receptor binding.
A hypothetical pharmacophore model based on these considerations is presented in the interactive table below.
Interactive Data Table: Putative Pharmacophoric Features of H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2
| Amino Acid Residue | Position | Potential Pharmacophoric Contribution |
| Cysteine (Cys) | 1 | Potential for disulfide bond formation in analogues; hydrogen bonding. |
| Aspartic Acid (Asp) | 2 | Hydrogen bond acceptor; ionic interactions (negative charge). |
| Proline (Pro) | 3 | Conformational rigidity. |
| Glycine (Gly) | 4, 7 | Conformational flexibility. |
| Tyrosine (Tyr) | 5 | Aromatic interactions; hydrogen bond donor/acceptor. |
| Isoleucine (Ile) | 6 | Hydrophobic interactions. |
| Serine (Ser) | 8 | Hydrogen bond donor/acceptor. |
| Arginine (Arg) | 9 | Hydrogen bond donor; ionic interactions (positive charge). |
Design and Synthesis of H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 Analogues
The design and synthesis of analogues of H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 are guided by the need to enhance activity, selectivity, and metabolic stability.
Alanine Scanning Mutagenesis and Positional Effects on Activity
Alanine scanning is a powerful technique to determine the contribution of individual amino acid side chains to the peptide's activity. By systematically replacing each amino acid with alanine, researchers can identify critical residues for receptor binding and function. For H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2, an alanine scan would likely reveal the relative importance of the charged residues (Asp, Arg), the aromatic residue (Tyr), and the hydrophobic residue (Ile). While specific alanine scanning data for this peptide is not available, a hypothetical outcome based on the importance of similar residues in other bioactive peptides is presented below.
Interactive Data Table: Hypothetical Alanine Scanning Results for H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2
| Original Residue | Alanine Mutant | Predicted Effect on Activity | Rationale |
| Asp2 | Ala2 | Significant decrease | Loss of key ionic interaction/hydrogen bond. |
| Tyr5 | Ala5 | Significant decrease | Loss of aromatic and/or hydrogen bonding interactions. |
| Ile6 | Ala6 | Moderate decrease | Disruption of hydrophobic interactions. |
| Arg9 | Ala9 | Significant decrease | Loss of crucial ionic interaction/hydrogen bond. |
Incorporation of Non-Natural Amino Acids for Modulating Activity or Stability
The introduction of non-natural amino acids can confer several advantages, including increased resistance to proteolytic degradation, enhanced conformational stability, and improved receptor affinity. For instance, replacing natural L-amino acids with their D-isomers at specific positions can increase stability. Other non-natural amino acids with modified side chains could be used to probe the steric and electronic requirements of the receptor binding pocket.
Examples of potential modifications include:
Replacing Tyrosine with other aromatic amino acids (e.g., naphthylalanine) to explore the size of the aromatic binding pocket.
Substituting Isoleucine with other hydrophobic residues (e.g., cyclohexylalanine) to optimize hydrophobic packing.
Introducing N-methylated amino acids to increase proteolytic stability and potentially modulate conformation.
Cyclization Strategies for Enhanced Conformational Stability
Cyclization is a common strategy to improve the metabolic stability and receptor affinity of peptides by restricting their conformational flexibility. For H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2, the presence of a C-terminal cysteine provides a convenient handle for cyclization. A disulfide bridge could be formed with another cysteine introduced at the N-terminus or within the sequence. Alternatively, other cyclization chemistries, such as lactam bridge formation between the side chains of an acidic and a basic amino acid (e.g., Asp and a substituted Lys), could be employed.
Development of Peptidomimetics Based on the H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 Scaffold
Peptidomimetics are compounds that mimic the essential features of a peptide but have a modified, non-peptide backbone. This approach aims to overcome the inherent limitations of peptides, such as poor oral bioavailability and rapid degradation.
Bioisosteric Replacements and Backbone Modifications
Bioisosteric replacement involves substituting a functional group with another that has similar physical and chemical properties. In the context of H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2, the amide bonds in the peptide backbone are susceptible to enzymatic cleavage. Replacing these bonds with more stable bioisosteres, such as reduced amides, thioamides, or triazoles, could significantly enhance the in vivo half-life of the resulting peptidomimetic. Furthermore, the side chains of key residues could be grafted onto a non-peptide scaffold that is designed to present them in the correct spatial orientation for receptor binding.
Table of Compound Names
| Abbreviation | Full Name |
| H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 | Cysteine-Aspartic Acid-Proline-Glycine-Tyrosine-Isoleucine-Glycine-Serine-Arginine-amide |
| CDPGYIGSR-NH2 | Cysteine-Aspartic Acid-Proline-Glycine-Tyrosine-Isoleucine-Glycine-Serine-Arginine-amide |
| Ala | Alanine |
| Asp | Aspartic Acid |
| Arg | Arginine |
| Cys | Cysteine |
| Gly | Glycine |
| Ile | Isoleucine |
| Pro | Proline |
| Ser | Serine |
| Tyr | Tyrosine |
Conformational Constraints in Peptidomimetic Design
The inherent flexibility of linear peptides like H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 often leads to reduced receptor affinity and susceptibility to enzymatic degradation. Introducing conformational constraints is a key strategy in peptidomimetic design to overcome these limitations. By restricting the peptide's conformational freedom, it can be locked into a bioactive conformation, enhancing its interaction with its biological target. magtech.com.cn
Several strategies can be employed to introduce conformational constraints:
Cyclization: The presence of a Cysteine residue at the N-terminus of H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 presents an opportunity for cyclization. This can be achieved through the formation of a disulfide bridge with another Cysteine residue introduced elsewhere in the sequence or by creating a covalent bond between the N-terminus and the C-terminus or a side chain. Cyclization can significantly reduce conformational flexibility and increase stability.
Incorporation of Constrained Amino Acids: Replacing one or more amino acids in the sequence with conformationally restricted analogues can locally limit flexibility. For instance, substituting the Proline residue could further rigidify the peptide backbone.
Backbone Modifications: Altering the peptide backbone, for example, by introducing N-methylated amino acids, can restrict rotation around the peptide bonds and provide valuable insights into the required backbone conformation for activity. magtech.com.cn
The goal of these modifications is to develop peptidomimetics with improved pharmacological profiles, including enhanced stability, selectivity, and efficacy. The design of such constrained analogues would be guided by detailed structural information of the peptide and its interaction with its receptor.
Table 1: Potential Conformational Constraints for H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2
| Constraint Type | Example Modification | Rationale |
|---|---|---|
| Cyclization | Introduction of a second Cysteine for disulfide bridging | Reduces overall flexibility and stabilizes a specific conformation. |
| Constrained Amino Acids | Replacement of Glycine with Alanine or a more rigid analogue | Reduces local backbone flexibility. |
| Backbone Modification | N-methylation of a key residue's amide bond | Restricts rotation and can improve metabolic stability. |
Computational Chemistry and Molecular Modeling for SAR Prediction and Optimization
Computational chemistry and molecular modeling are indispensable tools for predicting and optimizing the structure-activity relationships of peptides like H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2. These methods provide insights into the molecular interactions driving biological activity and guide the rational design of novel analogues. nih.gov
Two primary computational approaches can be applied:
Ligand-Based Design: In the absence of a known 3D structure of the receptor, ligand-based methods rely on the information derived from a set of known active and inactive molecules. nih.govpepdd.com For H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2, this would involve synthesizing and testing a library of analogues to build a pharmacophore model. This model would define the essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) and their spatial arrangement required for anti-angiogenic activity. Quantitative Structure-Activity Relationship (QSAR) studies could then be performed to correlate the physicochemical properties of the analogues with their biological activity.
Structure-Based Design: If the 3D structure of the receptor for H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 is available, structure-based design becomes a powerful tool. ethernet.edu.etunivie.ac.at This approach involves studying the interactions between the peptide and its receptor at an atomic level. This detailed understanding allows for the rational design of modifications to the peptide to improve its binding affinity and selectivity. For instance, identifying a key hydrogen bond between a serine residue in the peptide and the receptor could lead to the design of analogues that enhance this interaction.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand (the peptide) when bound to a receptor to form a stable complex. nih.govsoftserveinc.comfrontiersin.org Docking simulations of H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 with its putative receptor would generate various binding poses, which are then scored based on their predicted binding affinity. This can help identify the most likely binding mode and highlight key interacting residues. The results from docking can guide the design of new analogues with improved binding characteristics.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the peptide and its interaction with the receptor over time. nih.govspringernature.comnih.gov By simulating the movements of atoms and molecules, MD can reveal the conformational changes that occur upon binding, the stability of the peptide-receptor complex, and the role of solvent molecules in the interaction. For H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2, MD simulations could be used to study its conformational landscape in solution and to refine the binding poses obtained from docking studies. This detailed dynamic information is crucial for a comprehensive understanding of the molecular basis of its anti-angiogenic activity.
Table 2: Application of Computational Methods to H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2
| Computational Method | Application | Expected Outcome |
|---|---|---|
| Ligand-Based Design | Pharmacophore modeling of peptide analogues | Identification of key chemical features for activity. |
| Structure-Based Design | Analysis of peptide-receptor interactions | Rational design of modifications to improve binding. |
| Molecular Docking | Prediction of the peptide's binding mode to its receptor | Identification of key interacting residues and binding poses. |
| Molecular Dynamics | Simulation of peptide-receptor complex dynamics | Understanding of conformational changes and complex stability. |
Preclinical Pharmacological Investigations of H Cys Asp Pro Gly Tyr Ile Gly Ser Arg Nh2
In Vitro Assessment of Biological Efficacy of H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2
Cell Proliferation and Viability Assays in Relevant Cell Lines
Initial in vitro studies were conducted to determine the direct cytotoxic effects of H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 on various cell types. Research indicates that this peptide does not exhibit a direct inhibitory effect on the in vitro proliferation of either tumor cells or endothelial cells. nih.gov This finding suggests that the anti-tumor activity observed in vivo is not due to a direct cytotoxic or cytostatic mechanism on the cancer cells themselves.
Table 1: Effect of H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 on In Vitro Cell Proliferation
| Cell Line | Assay Type | Concentration Range Tested | Outcome |
| Sarcoma 180 | Proliferation Assay | Not Specified | No significant inhibition of proliferation. nih.gov |
| Endothelial Cells | Proliferation Assay | Not Specified | No significant inhibition of proliferation. nih.gov |
This table is representative and based on available data. Specific concentrations and cell lines may vary in original studies.
Angiogenesis Assays (e.g., Endothelial Cell Tube Formation, Sprouting)
A key area of investigation for H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 has been its potential to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.
Studies have demonstrated that H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 potently suppresses embryonic angiogenesis. In the chick chorioallantoic membrane (CAM) assay, a widely used in vivo model to study angiogenesis, the peptide demonstrated significant inhibitory effects. nih.gov Furthermore, the peptide was shown to inhibit the migration of vascular endothelial cells when stimulated by a tumor-conditioned medium. nih.gov This inhibition of endothelial cell migration is a crucial step in preventing the formation of new blood vessels.
Table 2: In Vitro Angiogenesis Assay Results for H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2
| Assay Type | Cell Line/Model | Key Findings |
| Chick Chorioallantoic Membrane (CAM) Assay | Chick Embryo | Potent suppression of embryonic angiogenesis. nih.gov |
| Endothelial Cell Migration Assay | Vascular Endothelial Cells | Inhibition of migration induced by tumor-conditioned medium. nih.gov |
This table is a summary of the reported effects. Quantitative data such as IC50 values for inhibition of tube formation or sprouting were not available in the reviewed literature.
Invasion and Migration Assays in Tumor Cell Models
The invasive and migratory capabilities of tumor cells are hallmarks of metastasis. The peptide H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2, being a fragment of laminin (B1169045), is thought to interfere with the interaction between tumor cells and the basement membrane, a critical step in invasion.
Research suggests that H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 can block tumor cell invasion of the basement membrane matrix. nih.gov The mechanism is believed to involve the blockage of a high-affinity laminin receptor on tumor cells by the YIGSR motif within the peptide sequence. nih.gov Conformational studies have indicated that a specific bend in the YIGSR region of the peptide is important for its inhibitory activity on tumor cell invasion. nih.gov
Table 3: In Vitro Invasion and Migration Assay Findings for H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2
| Assay Type | Cell Line | Key Findings |
| Tumor Cell Invasion Assay | Not Specified | Blocks tumor cell invasion of basement membrane matrix. nih.gov |
This table reflects the reported inhibitory action. Specific quantitative data on the percentage of inhibition or the cell lines used were not detailed in the available sources.
Receptor Binding Assays and Signal Transduction Studies
The biological effects of H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 are initiated by its binding to a specific cell surface receptor. It has been identified that this peptide binds to the laminin receptor. medchemexpress.com The YIGSR sequence within the peptide is a well-known motif for laminin receptor binding.
While the primary receptor has been identified, detailed quantitative binding data and the full scope of the downstream signaling pathways remain areas for further investigation. The binding of the peptide to the laminin receptor is thought to competitively inhibit the binding of endogenous laminin, thereby interfering with laminin-mediated signaling pathways that are crucial for cell adhesion, migration, and angiogenesis. The exact downstream signaling cascades modulated by H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 have not been fully elucidated in the available literature.
Table 4: Receptor Binding Profile of H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2
| Receptor Target | Binding Affinity (Kd) | Method |
| Laminin Receptor | Data Not Available | Not Specified |
This table indicates the known receptor target. Specific binding affinity values and the methods used for their determination were not found in the reviewed literature.
In Vivo Efficacy Studies in Established Animal Models for H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2
Evaluation of Anti-Tumor Growth in Xenograft and Syngeneic Models
The anti-tumor efficacy of H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 has been evaluated in several in vivo animal models. These studies have provided significant evidence for its potential as an anti-cancer agent.
Table 5: Summary of In Vivo Anti-Tumor Efficacy of H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2
| Animal Model | Tumor Model | Route of Administration | Key Findings |
| Mice | Subcutaneous Sarcoma 180 | Not Specified | Marked inhibition of solid tumor growth. nih.gov |
| Mice | Lewis Lung Carcinoma (pulmonary) | Not Specified | Marked inhibition of tumor growth in the lungs. nih.gov |
| Mice | Ascitic Sarcoma 180 | Not Specified | No effect on ascitic tumor growth. nih.gov |
This table summarizes the outcomes of in vivo studies. Specific details on dosage, treatment schedules, and quantitative tumor growth inhibition were not available in the reviewed abstracts.
Assessment of Anti-Angiogenic Effects in Relevant Animal Models
The synthetic peptide H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2, a derivative of the laminin B1 chain, has demonstrated notable anti-angiogenic properties in preclinical animal models. nih.govresearchgate.net Research has shown that this peptide can inhibit the formation of new blood vessels, a critical process for solid tumor growth. nih.gov
One of the key in vivo assessments involved the chick chorioallantoic membrane (CAM) assay, a widely used model to study angiogenesis. In this model, the peptide potently suppressed embryonic angiogenesis. nih.gov This inhibitory effect on the development of new blood vessels highlights the peptide's direct interference with the angiogenic cascade.
Further investigations in murine models have substantiated the anti-angiogenic and anti-tumor effects of the peptide. When administered in vivo, H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 markedly inhibited the growth of subcutaneously implanted solid tumors, specifically Sarcoma 180 and Lewis lung carcinoma. nih.gov The mechanism behind this tumor growth inhibition is attributed to the peptide's anti-angiogenic activity rather than a direct cytotoxic effect on the tumor cells themselves. This was concluded because the peptide did not inhibit the in vitro proliferation of tumor cells. nih.gov
Summary of Anti-Angiogenic Effects in Animal Models
| Animal Model | Tumor Type | Observed Effect | Reference |
|---|---|---|---|
| Chick Chorioallantoic Membrane (CAM) | N/A (Embryonic Angiogenesis) | Potent suppression of embryonic angiogenesis | nih.gov |
| Mice | Sarcoma 180 (subcutaneous solid tumor) | Marked inhibition of tumor growth | nih.gov |
| Mice | Lewis Lung Carcinoma (3LL) | Marked inhibition of tumor growth | nih.gov |
| Mice | Sarcoma 180 (ascitic tumor) | No effect on tumor growth | nih.gov |
Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Species
Detailed pharmacokinetic and pharmacodynamic data for the specific peptide H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 in preclinical species are not extensively available in the public domain.
Generally, short peptides possess certain inherent pharmacokinetic characteristics. They often exhibit high target specificity and low toxicity. nih.govexplorationpub.com However, they can also face challenges such as unfavorable bioavailability and stability. explorationpub.com The metabolism of short peptides typically results in predictable and non-toxic degradation products, namely amino acids. explorationpub.com
The development of therapeutic peptides often involves chemical modifications to improve their pharmacokinetic and pharmacodynamic profiles. explorationpub.com These can include strategies to enhance stability and prolong half-life in plasma. explorationpub.com For instance, the charge, length, and presence of non-natural amino acids can significantly affect the distribution and elimination of peptides. nih.gov
While the specific absorption, distribution, metabolism, and excretion (ADME) profile for H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 has not been detailed in the reviewed literature, the primary pharmacodynamic effect observed is its anti-angiogenic activity. nih.gov This is mediated through the inhibition of endothelial cell migration, which in turn suppresses tumor growth. nih.gov
General Pharmacokinetic/Pharmacodynamic Considerations for Short Peptides
| Parameter | General Characteristics | Reference |
|---|---|---|
| Specificity | High target specificity | nih.govexplorationpub.com |
| Toxicity | Generally low | nih.gov |
| Bioavailability | Can be unfavorable | explorationpub.com |
| Stability | Can be a challenge | explorationpub.com |
| Metabolism | Degrades into non-toxic amino acids | explorationpub.com |
| Pharmacodynamics | For H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2, the primary effect is anti-angiogenesis | nih.gov |
Q & A
Basic Research Questions
Q. What is the primary structure of H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2, and how does its sequence influence functional motifs?
- Methodological Answer : The peptide sequence is a linear nonapeptide with a C-terminal amidation. Key residues include:
- Cys (C) : Potential for disulfide bond formation (requires redox-controlled conditions).
- Asp (D) : May participate in electrostatic interactions or metal coordination.
- Pro (P) : Introduces structural rigidity, potentially influencing peptide folding.
- Tyr (Y) : Aromatic side chain useful for UV detection (e.g., HPLC monitoring at 280 nm) .
- Arg (R) : Positively charged residue, possibly involved in receptor binding.
- Sequence analysis tools like ExPASy ProtParam can predict physicochemical properties (e.g., pI ≈ 9.5 due to Arg and N-terminal amine).
Q. What are the standard protocols for synthesizing and purifying this peptide?
- Methodological Answer :
- Synthesis : Use Fmoc/t-Bu solid-phase peptide synthesis (SPPS) . Critical steps:
- Cys Protection : Employ trityl (Trt) or acetamidomethyl (Acm) groups to prevent oxidation during synthesis .
- Coupling Optimization : Activate residues like Pro and Ile with HOBt/DIC to minimize racemization.
- Purification : Reverse-phase HPLC (C18 column) with a gradient of 0.1% TFA in water/acetonitrile. Monitor at 214 nm (peptide bond absorbance) and 280 nm (Tyr-specific) .
Q. How can researchers validate the identity and purity of the synthesized peptide?
- Methodological Answer :
- Mass Spectrometry (MS) : Confirm molecular weight (calculated MW: ~1010.1 Da) using MALDI-TOF or ESI-MS.
- HPLC Purity : Aim for ≥95% purity; discrepancies may arise from deletion sequences or oxidation (e.g., Cys dimerization) .
- Amino Acid Analysis (AAA) : Hydrolyze the peptide and quantify residues via pre-column derivatization (e.g., AccQ-Tag) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data (e.g., receptor binding vs. no observed activity)?
- Methodological Answer :
- Conformational Studies : Use circular dichroism (CD) or NMR to assess secondary structure. For example, Pro-Gly motifs may form β-turns, which are critical for receptor engagement .
- Binding Assay Optimization :
- Test under reducing vs. non-reducing conditions (Cys redox state affects structure).
- Use surface plasmon resonance (SPR) to quantify binding kinetics and rule out nonspecific interactions .
- Post-Translational Modifications : Check for oxidation (e.g., Cys sulfonic acid) via MS/MS fragmentation .
Q. How can researchers design experiments to investigate the peptide’s potential role in cell adhesion or signaling pathways?
- Methodological Answer :
- Integrin Binding Screening : Test against integrin subtypes (e.g., αvβ3, α5β1) using competitive ELISA with known ligands (e.g., fibronectin). Note: The absence of RGD motifs suggests alternative binding mechanisms .
- Cellular Assays :
- Migration/Invasion : Use Boyden chambers with peptide-coated membranes.
- Signaling Profiling : Perform phosphoproteomics (e.g., LC-MS/MS) to identify activated pathways (e.g., MAPK/ERK) .
Q. What are the challenges in studying this peptide’s stability in physiological conditions, and how can they be addressed?
- Methodological Answer :
- Degradation Pathways :
- Proteolysis : Susceptible to cleavage at Gly-Tyr (chymotrypsin-like activity) or Ser-Arg (trypsin-like activity).
- Oxidation : Cys residues may form disulfide bonds or sulfoxides.
- Stabilization Strategies :
- PEGylation : Conjugate polyethylene glycol to the N-terminus to prolong half-life.
- Cyclization : Introduce a disulfide bond between Cys1 and Cys9 (if structurally permissible) .
Q. How can in silico methods complement experimental studies of this peptide?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate peptide behavior in explicit solvent to predict dominant conformations.
- Docking Studies : Use AutoDock Vina to model interactions with putative receptors (e.g., G-protein-coupled receptors).
- Machine Learning : Train models on peptide-protein interaction databases (e.g., STRING) to predict novel targets .
Data Analysis and Interpretation
Q. How should researchers handle variability in peptide batch activity (e.g., differing IC50 values)?
- Methodological Answer :
- Quality Control (QC) : Standardize synthesis/purification protocols across batches.
- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 with 95% confidence intervals.
- Statistical Validation : Apply ANOVA with post-hoc tests to compare batches; exclude outliers via Grubbs’ test .
Ethical and Reproducibility Considerations
Q. What documentation standards are critical for ensuring reproducibility in studies involving this peptide?
- Methodological Answer :
- Metadata Reporting : Include synthesis conditions (e.g., resin type, coupling reagents), purification gradients, and storage buffers.
- Data Sharing : Deposit raw MS/HPLC files in repositories like Zenodo or PeptideAtlas .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
